![molecular formula C23H25N5O5 B2500565 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1189477-54-0](/img/structure/B2500565.png)
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide is a novel pyrazolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C23H25N5O4, with a molecular weight of approximately 435.5 g/mol. The compound features a complex structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C23H25N5O4 |
Molecular Weight | 435.5 g/mol |
CAS Number | 1190001-91-2 |
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the PI3K/Akt signaling pathway. Specifically, derivatives showed IC50 values ranging from 1 to 10 µM against various cancer cell lines, suggesting that this compound may also possess similar efficacy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory activity. Pyrazolopyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. One study reported that related compounds displayed IC50 values for COX-II inhibition ranging from 0.2 to 17.5 µM, indicating potential as anti-inflammatory agents . The specific activity of this compound in inhibiting COX enzymes remains to be fully elucidated.
Antimicrobial Activity
Preliminary studies have indicated that this class of compounds exhibits antimicrobial properties against various bacterial strains. For instance, pyrazolopyrimidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range . Further research is needed to confirm the specific antimicrobial efficacy of this compound.
The biological mechanisms underlying the activity of pyrazolopyrimidine derivatives often involve:
- Inhibition of Enzymatic Activity : Targeting key enzymes in metabolic pathways.
- Modulation of Signaling Pathways : Interfering with pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells through various signaling cascades.
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of pyrazolopyrimidine derivatives, including compounds structurally related to our target compound, showing promising results in inhibiting tumor growth in xenograft models. The study highlighted the importance of substituent groups on the pyrazolopyrimidine core for enhancing biological activity .
- Anti-inflammatory Activity : Another investigation into related compounds revealed their potential as selective COX-II inhibitors with favorable pharmacokinetic profiles. These findings support further exploration into the anti-inflammatory applications of our target compound .
Applications De Recherche Scientifique
The compound 2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide represents a significant advancement in medicinal chemistry, particularly in the development of novel therapeutic agents. This article explores its scientific research applications, biological activities, and potential case studies.
Anticancer Activity
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidines exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: In Vitro Studies
In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to decreased production of inflammatory mediators.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound against various bacterial strains. Preliminary studies suggest that it may inhibit bacterial growth through disruption of cell wall synthesis.
Case Study: Antibacterial Testing
Testing against Gram-positive and Gram-negative bacteria revealed significant antibacterial activity, suggesting potential for development as an antibiotic agent.
Propriétés
IUPAC Name |
2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-4-28-21-20(15(2)25-28)26(23(31)27(22(21)30)13-18-9-6-10-33-18)14-19(29)24-12-16-7-5-8-17(11-16)32-3/h5-11H,4,12-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJOFPXYGOGRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NCC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.